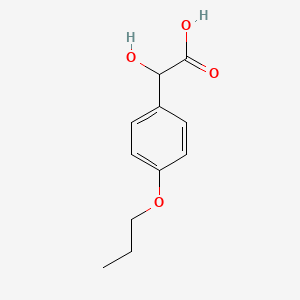

2-hydroxy-2-(4-propoxyphenyl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-propoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-7-15-9-5-3-8(4-6-9)10(12)11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHMYNPCDNGWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446445 | |

| Record name | 2-hydroxy-2-(4-propoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79694-16-9 | |

| Record name | 4-Propoxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79694-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-2-(4-propoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-hydroxy-4-propoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetic acid, a mandelic acid derivative with potential applications in various fields of chemical and pharmaceutical research. This document details the synthetic pathway, experimental protocols, and relevant data, presented in a clear and structured format to aid researchers in their scientific endeavors.

Introduction

This compound is an aromatic alpha-hydroxy acid. The core structure, mandelic acid, and its derivatives are known for their use as chiral resolving agents and as building blocks in the synthesis of pharmaceuticals.[1] While the specific biological activities of the title compound are not extensively documented in publicly available literature, related phenoxyacetic acid derivatives have been investigated for various biological activities, including herbicidal and anti-inflammatory properties. This guide outlines a reliable synthetic route starting from the commercially available 4-propoxybenzaldehyde.

Synthetic Pathway

The most common and well-established method for the synthesis of mandelic acid and its derivatives from benzaldehydes is the cyanohydrin pathway.[1][2][3] This two-step process involves the formation of a mandelonitrile intermediate, followed by its hydrolysis to the corresponding mandelic acid.

The proposed synthetic route for this compound is outlined below:

Step 1: Synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetonitrile (4-Propoxymandelonitrile)

4-Propoxybenzaldehyde is reacted with a cyanide source, typically sodium cyanide, to form the corresponding cyanohydrin, 2-hydroxy-2-(4-propoxyphenyl)acetonitrile. The reaction is often facilitated by the initial formation of a bisulfite addition product, which then reacts with the cyanide.

Step 2: Hydrolysis of 2-hydroxy-2-(4-propoxyphenyl)acetonitrile

The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Materials and Methods

Starting Material: 4-Propoxybenzaldehyde (CAS: 5736-85-6)[4][5] Reagents: Sodium bisulfite (NaHSO₃), Sodium cyanide (NaCN), Hydrochloric acid (HCl), Diethyl ether, Sodium sulfate (Na₂SO₄), Ethanol, Benzene.

Equipment: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel, rotary evaporator.

Step 1: Synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetonitrile

-

Formation of the Bisulfite Adduct: In a round-bottom flask equipped with a magnetic stirrer, dissolve 16.4 g (0.1 mol) of 4-propoxybenzaldehyde in 100 mL of ethanol. In a separate beaker, prepare a solution of 11.4 g (0.11 mol) of sodium bisulfite in 50 mL of water. Slowly add the sodium bisulfite solution to the aldehyde solution with vigorous stirring. Stir the mixture for 1 hour at room temperature. The formation of a white precipitate of the bisulfite adduct is expected.

-

Cyanation: To the suspension of the bisulfite adduct, add a solution of 5.4 g (0.11 mol) of sodium cyanide in 25 mL of water dropwise from a dropping funnel over a period of 30 minutes. Continue stirring for an additional 2 hours at room temperature.

-

Work-up: Transfer the reaction mixture to a separatory funnel and add 100 mL of diethyl ether. Shake the funnel and separate the organic layer. Wash the organic layer with two 50 mL portions of water and then with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy-2-(4-propoxyphenyl)acetonitrile.

Step 2: Hydrolysis to this compound

-

Acid Hydrolysis: To the crude 2-hydroxy-2-(4-propoxyphenyl)acetonitrile in a round-bottom flask, add 100 mL of concentrated hydrochloric acid. Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel. If the product remains in solution, extract the aqueous mixture with three 75 mL portions of diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude product.

-

Recrystallization: Recrystallize the crude this compound from a suitable solvent system, such as a mixture of water and ethanol or benzene, to obtain the purified product.

Data Presentation

Table 1: Physicochemical Properties of Starting Material and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-Propoxybenzaldehyde | C₁₀H₁₂O₂ | 164.20 | Liquid | 5736-85-6[5] |

| This compound | C₁₁H₁₄O₄ | 210.23 | Solid | 79694-16-9[6] |

Table 2: Representative Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Cyanohydrin Formation | NaHSO₃, NaCN | Room Temperature | 3 | 85-95 |

| 2 | Hydrolysis | Concentrated HCl | Reflux | 4-6 | 70-85 |

Note: Expected yields are based on typical yields for analogous mandelic acid syntheses and may vary depending on the specific reaction conditions and purity of reagents.

Visualization of Workflows and Potential Relationships

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Logical Relationship for Potential Drug Discovery

Given that phenoxyacetic acid derivatives have shown biological activity, the synthesized compound could be a candidate for further investigation in a drug discovery pipeline. The following diagram illustrates a logical workflow for such an investigation.

References

- 1. Synthesis of 2-[2-hydroxy-3-(vinyloxy)propoxy]benzaldehyde and its cyclization into trans- and cis-2-[(2-methyl-1,3-dioxolan-4-yl)methoxy] benzaldehydes - Lookchem [lookchem.com]

- 2. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]

- 5. US3505217A - Process for the destruction of cyanide in waste solutions - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Characterization of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the characterization of the chemical compound 2-hydroxy-2-(4-propoxyphenyl)acetic acid. Our comprehensive investigation into publicly available scientific literature and chemical databases reveals a significant gap in the experimental data for this specific molecule. While the compound is commercially available and its basic chemical identifiers are established, detailed experimental characterization and biological studies appear to be largely unpublished.

Physicochemical Properties

Based on available information, the fundamental properties of this compound are summarized below. It is important to note that this information is primarily based on computational predictions and supplier-provided data, rather than peer-reviewed experimental validation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | Benchchem[1] |

| Molecular Weight | 210.23 g/mol | Benchchem[1] |

| CAS Number | 79694-16-9 | Benchchem[1] |

| Structure | Aromatic alpha-hydroxy acid | Benchchem[1] |

Synthesis and Spectroscopic Data

A thorough search for detailed synthesis protocols and experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound did not yield any specific results. Chemical suppliers list the compound, but do not provide public access to its characterization data.

For researchers interested in the synthesis of similar compounds, a common approach for analogous structures, such as other phenoxyacetic acids, involves the Williamson ether synthesis. This method typically includes the reaction of a substituted phenol with an alpha-haloacetate.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. The broader class of phenoxyacetic acid derivatives has been investigated for various biological activities, including as selective COX-2 inhibitors. However, any potential therapeutic effects of the title compound remain to be elucidated through dedicated screening and mechanistic studies.

Experimental Protocols

Due to the absence of published experimental work, this guide cannot provide detailed methodologies for the synthesis, purification, and analysis of this compound. Researchers undertaking the study of this compound would need to develop and validate their own protocols. A general workflow for the characterization of a novel compound of this class is proposed below.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

Conclusion and Future Directions

The current body of scientific knowledge on this compound is minimal. This presents a clear opportunity for original research. Future investigations should focus on:

-

Development and publication of a robust synthesis and purification protocol.

-

Comprehensive spectroscopic characterization to provide validated data for the scientific community.

-

In-depth biological screening to identify any potential therapeutic activities.

-

If biologically active, subsequent studies to elucidate the mechanism of action and relevant signaling pathways.

This technical guide highlights the nascent state of research on this compound and serves as a call for foundational research to characterize this molecule and explore its potential applications.

References

An In-depth Technical Guide to the Chemical Properties of 2-hydroxy-2-(4-propoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-hydroxy-2-(4-propoxyphenyl)acetic acid, a derivative of mandelic acid. Due to a lack of extensive research on this specific compound, this document consolidates available data and supplements it with information on closely related analogues to provide a thorough understanding for research and development purposes. This guide includes a summary of its chemical properties, predicted and experimental data, and a discussion of potential synthetic and analytical methodologies. While no specific biological activity or signaling pathways have been elucidated for this compound, the known activities of related α-hydroxy acids are reviewed to suggest potential areas of investigation.

Introduction

This compound, also known as 4-propoxymandelic acid, is an aromatic alpha-hydroxy acid. Its structure, featuring a carboxylic acid, an alpha-hydroxyl group, and a 4-propoxyphenyl substituent, suggests potential applications in materials science and medicinal chemistry. Alpha-hydroxy acids as a class are known for their use in dermatology and as building blocks in organic synthesis. The propoxy group, an ether linkage at the para position of the phenyl ring, is expected to influence the molecule's lipophilicity, solubility, and potential biological interactions. This guide aims to provide a detailed summary of the current knowledge on this compound.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Propoxymandelic acid, p-Propoxymandelic acid | N/A |

| CAS Number | 79694-16-9 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Melting Point | 135-137 °C | N/A |

| Boiling Point (Predicted) | 387.1 ± 32.0 °C | N/A |

| pKa (Predicted) | 3.45 ± 0.10 | N/A |

| Solubility | No experimental data available. Expected to have limited solubility in water and be soluble in organic solvents like ethanol, methanol, and DMSO. | N/A |

Experimental Protocols

Proposed Synthesis

A common method for the synthesis of 4-alkoxymandelic acids is the condensation of the corresponding alkoxybenzene with glyoxylic acid in the presence of a strong acid catalyst. A plausible synthetic workflow is outlined below.

dot

Caption: Proposed synthesis workflow for this compound.

3.1.1. Materials

-

4-Propoxybenzene

-

Glyoxylic acid monohydrate

-

Concentrated sulfuric acid

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvent for recrystallization (e.g., toluene, ethyl acetate/hexane)

3.1.2. Procedure (Hypothetical)

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-propoxybenzene in a suitable organic solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of glyoxylic acid monohydrate in the same solvent.

-

Carefully add concentrated sulfuric acid dropwise while maintaining the low temperature.

-

Allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Proposed Purification

Recrystallization is a common method for purifying solid organic compounds.

3.2.1. Procedure (Hypothetical)

-

Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., toluene or a mixture of ethyl acetate and hexane).

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Proposed Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC) Based on methods for similar aromatic acids, a reverse-phase HPLC method could be developed.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 220-230 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy would be essential for structural confirmation. Predicted chemical shifts can be estimated, but experimental data is required for confirmation.

3.3.3. Infrared (IR) Spectroscopy IR spectroscopy would show characteristic peaks for the functional groups present:

-

Broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

-

O-H stretch from the alcohol (around 3200-3600 cm⁻¹).

-

C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

C-O stretches from the ether and alcohol (around 1050-1250 cm⁻¹).

-

Aromatic C-H and C=C stretches.

3.3.4. Mass Spectrometry (MS) Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 210 or 211, respectively.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the broader class of alpha-hydroxy acids (AHAs) is known for various biological effects, primarily related to dermatology.

4.1. General Biological Activities of Alpha-Hydroxy Acids AHAs are known to:

-

Act as exfoliants by reducing corneocyte cohesion at the lower levels of the stratum corneum.

-

Increase skin hydration.

-

Stimulate collagen and elastin synthesis in the dermis, which can help in reducing the appearance of fine lines and wrinkles.

The mechanism of action for these effects is not fully understood but is thought to involve the modulation of various signaling pathways related to cell growth, differentiation, and inflammation.

dot

Caption: Hypothetical signaling interactions of alpha-hydroxy acids in skin cells.

Conclusion

This compound is a compound with potential for further investigation, given the known applications of its structural class. This guide has summarized the currently available chemical and physical data and provided a framework for potential synthetic and analytical methodologies based on related compounds. A significant gap in knowledge exists regarding its experimental properties, particularly its solubility, and its biological activities. Future research should focus on developing and publishing detailed experimental protocols for its synthesis and characterization, as well as exploring its potential pharmacological or dermatological applications. Such studies would be crucial in determining the value of this compound for researchers, scientists, and drug development professionals.

References

Spectroscopic and Synthetic Profile of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-hydroxy-2-(4-propoxyphenyl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive methodologies and data from structurally analogous molecules to present anticipated spectroscopic profiles. Detailed protocols for spectroscopic analysis and a representative synthesis are provided. Furthermore, a potential biological pathway is illustrated, reflecting the known activities of related α-hydroxy carboxylic acids. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Propoxymandelic acid

-

CAS Number: 79694-16-9[1]

-

Molecular Formula: C₁₁H₁₄O₄[1]

-

Molecular Weight: 210.23 g/mol [1]

-

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH |

| ~7.30 | Doublet | 2H | Ar-H (ortho to -CH(OH)) |

| ~6.90 | Doublet | 2H | Ar-H (ortho to -OPr) |

| ~5.50 | Broad Singlet | 1H | -CH(OH) |

| ~5.00 | Singlet | 1H | α-CH |

| ~3.95 | Triplet | 2H | -OCH₂- |

| ~1.70 | Sextet | 2H | -CH₂-CH₃ |

| ~0.95 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | -COOH |

| ~158.0 | Ar-C (para to -CH(OH)) |

| ~135.0 | Ar-C (ipso to -CH(OH)) |

| ~128.0 | Ar-CH (ortho to -CH(OH)) |

| ~114.0 | Ar-CH (ortho to -OPr) |

| ~72.0 | α-CH(OH) |

| ~69.0 | -OCH₂- |

| ~22.0 | -CH₂-CH₃ |

| ~10.0 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Strong, Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~1050 | Medium | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 210 | [M]⁺, Molecular ion |

| 165 | [M - COOH]⁺ |

| 137 | [M - COOH - C₂H₄]⁺ |

| 109 | [C₆H₅O]⁺ |

| 93 | [C₆H₅O]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of mandelic acid derivatives.[2][3]

Materials:

-

4-Propoxybenzaldehyde

-

Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium bisulfite (optional)

Procedure:

-

Cyanohydrin Formation: In a flask equipped with a stirrer, dissolve 4-propoxybenzaldehyde in a suitable solvent like ethanol or dichloromethane. Cool the solution in an ice bath. Slowly add a solution of sodium cyanide in water or trimethylsilyl cyanide. If using NaCN, slowly add a mineral acid like HCl to generate HCN in situ. Maintain the temperature below 10°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Once the cyanohydrin formation is complete, the reaction mixture is carefully acidified with concentrated hydrochloric acid. The mixture is then heated to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: A sample of 5-10 mg of the purified product is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

-

IR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: The sample is introduced into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). The mass spectrum is recorded, and fragmentation patterns are analyzed.

Potential Biological Activity and Signaling Pathway

Mandelic acid and its derivatives have been reported to exhibit various biological activities, including antimicrobial and antioxidant properties.[4][5] The proposed mechanism for their antimicrobial action often involves the disruption of microbial cell membranes and interference with essential cellular processes. As an antioxidant, it may act by scavenging free radicals.

Below is a conceptual diagram illustrating a potential mechanism of action related to its antimicrobial properties.

Caption: Potential antimicrobial mechanism of action.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the proposed synthesis of this compound.

Caption: Synthesis workflow for the target compound.

References

An In-depth Technical Guide on 2-hydroxy-2-(4-propoxyphenyl)acetic acid (CAS Number: 79694-16-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxy-2-(4-propoxyphenyl)acetic acid, also known as 4-propoxymandelic acid, is an aromatic alpha-hydroxy acid. Its chemical structure, featuring a carboxylic acid, an alpha-hydroxyl group, and a 4-propoxyphenyl ring, suggests potential applications in various scientific fields. This document provides a summary of the available technical information for this compound, including its chemical properties and safety data. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in detailed experimental protocols for its synthesis and in-depth studies on its biological activities and mechanisms of action. This guide presents the currently known data and outlines a proposed, general synthetic approach based on established chemical principles.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 79694-16-9 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Physical Form | Solid | - |

| Purity | Typically ≥95% | - |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a plausible and commonly employed synthetic route for mandelic acid derivatives involves a two-step process starting from the corresponding benzaldehyde. This proposed workflow is outlined below.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Propoxymandelonitrile

This step involves the formation of a cyanohydrin from 4-propoxybenzaldehyde. The reaction is a nucleophilic addition of a cyanide ion to the carbonyl group of the aldehyde.[3][4]

-

Reaction Setup: In a well-ventilated fume hood, 4-propoxybenzaldehyde is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Cyanide Addition: A solution of a cyanide salt (e.g., sodium cyanide or potassium cyanide) in water is prepared and cooled in an ice bath. This solution is then added dropwise to the aldehyde solution with vigorous stirring. The temperature should be maintained at a low level (e.g., 0-10 °C) to control the reaction.

-

Acidification: After the addition of the cyanide solution, the reaction mixture is slowly acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to neutralize the excess cyanide and promote the formation of the cyanohydrin. This step must be performed with extreme caution due to the potential for the release of highly toxic hydrogen cyanide gas.

-

Work-up and Isolation: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 4-propoxymandelonitrile.

Step 2: Hydrolysis of 4-Propoxymandelonitrile to this compound

The nitrile group of the cyanohydrin intermediate is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Reaction Setup: The crude 4-propoxymandelonitrile is mixed with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).

-

Heating: The mixture is heated under reflux for several hours to drive the hydrolysis to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

Acidic Hydrolysis: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are then washed, dried, and the solvent evaporated to yield the crude product.

-

Basic Hydrolysis: After cooling, the reaction mixture is acidified with a mineral acid to precipitate the carboxylic acid. The precipitate is then collected by filtration, washed with cold water, and dried.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the specific biological activities of this compound. While the broader class of alpha-hydroxy acids is known for its applications in dermatology and as intermediates in pharmaceutical synthesis, no specific pharmacological data, such as IC50 or Ki values, for this particular compound could be located.[5]

Given the lack of data on its biological effects, no signaling pathways or mechanisms of action can be described or visualized for this compound at this time. Research into its potential antimicrobial, anti-inflammatory, or cytotoxic properties could be a starting point for future investigations.[6]

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| May be harmful if swallowed. | Wash hands thoroughly after handling. |

| May be harmful if inhaled. | Use only in a well-ventilated area. |

| May cause skin irritation. | Wear protective gloves. |

| May cause serious eye irritation. | Wear eye protection. |

Conclusion and Future Directions

This compound is a readily identifiable chemical compound for which foundational data is sparse. The lack of detailed experimental protocols and biological activity data presents an opportunity for further research. Future studies could focus on:

-

Developing and optimizing a reliable and scalable synthetic route.

-

Characterizing its physicochemical properties in detail.

-

Screening for a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects.

-

If any activity is identified, subsequent studies could elucidate the mechanism of action and any involved signaling pathways.

This technical guide has summarized the currently available information on this compound and provided a theoretical framework for its synthesis. It is intended to serve as a starting point for researchers and professionals interested in exploring the potential of this and related compounds.

References

- 1. This compound | 79694-16-9 | Benchchem [benchchem.com]

- 2. 79694-16-9|this compound|BLD Pharm [bldpharm.com]

- 3. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and biological activity of 4-alkoxy chalcones: potential hydrophobic modulators of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Landscape of 4-Substituted Mandelic Acids: A Case Study on 2-hydroxy-2-(4-propoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-hydroxy-2-(4-propoxyphenyl)acetic acid, also known as 4-propoxymandelic acid, is an aromatic alpha-hydroxy acid whose specific biological activities remain largely unexplored in peer-reviewed literature.[1] However, its core structure as a 4-substituted mandelic acid places it within a class of compounds that has garnered significant scientific interest. This guide provides an in-depth look at the known biological activities of closely related derivatives, focusing on recent discoveries in antifungal applications to illuminate the potential therapeutic avenues for this compound and its analogues.

Introduction to this compound

This compound is a derivative of mandelic acid, characterized by a propoxy group (-OCH2CH2CH3) at the para-position (position 4) of the phenyl ring.[1] This substitution can influence the molecule's lipophilicity, solubility, and potential interactions with biological targets compared to its parent compound.[1] While direct studies on this specific molecule are scarce, research into its structural analogues provides a strong foundation for predicting its potential biological profile.

Recent studies have focused on synthesizing derivatives of 4-substituted mandelic acids to explore their therapeutic potential. A notable area of success has been in the development of novel antifungal agents, demonstrating that the mandelic acid scaffold is a promising starting point for creating compounds with potent biological activity.[2]

Antifungal Activity of 4-Substituted Mandelic Acid Derivatives

A 2023 study detailed the design and synthesis of a series of 4-substituted mandelic acid derivatives incorporating a 1,3,4-oxadiazole thioether moiety.[2] These compounds were evaluated for their in vitro activity against several economically significant plant pathogenic fungi.[2]

Several of the synthesized compounds demonstrated excellent inhibitory activities. The half-maximal effective concentration (EC50) values for the most promising derivatives against key fungal pathogens are summarized below, highlighting their potency, which in some cases surpassed that of the commercial fungicide mandipropamid.[2]

| Compound ID | Fungal Species | EC50 (mg/L) |

| E13 | Gibberella saubinetii | 20.4 |

| E6 | Verticillium dahlia | 12.7 |

| E18 | Sclerotinia sclerotiorum | 8.0 |

| Mandipropamid (Control) | Gibberella saubinetii | >100 |

| (Data sourced from a 2023 study on novel mandelic acid derivatives).[2] |

Further investigation into the mechanism of action for the highly active compound E13 against G. saubinetii revealed a destructive effect on fungal cell integrity.[2] Morphological studies using fluorescence microscopy (FM) and scanning electron microscopy (SEM) showed that the compound caused the hyphae (fungal filaments) to break and rupture.[2]

This physical damage was correlated with a significant increase in the leakage of cytoplasmic contents, specifically nucleic acids and proteins.[2] This evidence strongly suggests that the primary antifungal mechanism for these mandelic acid derivatives is the disruption and destruction of the fungal cell membrane, leading to inhibited growth and reproduction.[2]

Experimental Protocols

The following protocols are based on the methodologies described for the evaluation of 4-substituted mandelic acid derivatives.[2]

The antifungal activity of the target compounds was assessed using a mycelium growth rate method against seven plant pathogenic fungi.

-

Preparation of Media: Potato Dextrose Agar (PDA) medium is prepared and sterilized.

-

Compound Incorporation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is mixed into the molten PDA medium to achieve the desired final concentration (e.g., 100 mg/L for initial screening). A control group with only the solvent is also prepared.

-

Inoculation: A 5 mm diameter mycelial disc, cut from the edge of an actively growing fungal colony, is placed at the center of each PDA plate.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period.

-

Measurement: The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to the control group.

-

EC50 Determination: For highly active compounds, a dose-response curve is generated by testing a range of concentrations to calculate the EC50 value.

This protocol determines if a compound causes leakage of intracellular components.

-

Fungal Culture: G. saubinetii mycelia are cultured in liquid potato dextrose broth.

-

Treatment: The mycelia are harvested, washed, and resuspended in sterile water containing different concentrations of the test compound (e.g., E13).

-

Incubation: The suspension is incubated with shaking for a defined period (e.g., 6 hours).

-

Sample Collection: The suspension is centrifuged, and the supernatant is collected.

-

Spectrophotometry: The absorbance of the supernatant is measured at 260 nm to quantify the concentration of leaked nucleic acids and proteins. A higher absorbance indicates greater membrane damage.

Future Directions and Potential Applications

While the antifungal properties of mandelic acid derivatives are a recent and promising discovery, the broader class of alpha-hydroxy acids is well-known in other fields, particularly dermatology.[1] The structural similarity of this compound to these compounds suggests potential for research into its effects on skin, such as exfoliating or anti-aging properties.

The propoxy substitution on the phenyl ring provides a key site for further chemical modification. Future research should aim to:

-

Synthesize and Screen: Prepare this compound and evaluate its baseline activity against a panel of fungal and bacterial strains.

-

Derivative Exploration: Create a library of derivatives by modifying the propoxy group or the carboxylic acid moiety to establish structure-activity relationships (SAR).

-

Toxicology and Safety: Assess the cytotoxicity of promising compounds against human cell lines to determine their therapeutic index and potential for further development.

References

Aromatic Alpha-Hydroxy Acids: A Technical Guide to Therapeutic and Industrial Applications

Abstract: Aromatic alpha-hydroxy acids (AAHAs) are a class of organic compounds characterized by a carboxylic acid and a hydroxyl group attached to the same alpha-carbon, which is part of an aromatic system. While mandelic acid is the most commercially recognized Aromatic Alpha-Hydroxy Acid, valued for its applications in dermatology, the broader class of AAHAs holds significant, yet less-explored, potential in drug development and other industrial applications. Their unique chemical structure allows for diverse biological activities, including enzyme inhibition and modulation of critical cellular signaling pathways. This technical guide provides an in-depth review of the current and potential applications of AAHAs, focusing on their mechanisms of action, relevant quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals. We explore their established role in cosmetology, their emerging therapeutic potential as enzyme inhibitors for neurological and metabolic disorders, and their applications in anticancer research.

Applications in Dermatology and Cosmeceuticals

The most well-documented application of AAHAs is in dermatology, primarily for superficial chemical peeling and as active ingredients in skincare formulations. Mandelic acid, derived from bitter almonds, is a leading example due to its large molecular size, which allows for slower, more gentle penetration into the skin, making it suitable for sensitive skin types.[1][2]

1.1 Mechanism of Action

The dermatological efficacy of AAHAs stems from several key mechanisms:

-

Exfoliation: AAHAs work by loosening the bonds (desmosomes) between surface-level skin cells (corneocytes), which promotes exfoliation.[1][3] This accelerated cell turnover helps to remove dead skin cells, unclog pores, and reveal newer, healthier skin.[2][4]

-

Collagen Production: Studies indicate that AAHAs can stimulate the production of collagen, the primary structural protein in the skin.[3][5] This leads to improved skin elasticity and a reduction in the appearance of fine lines and wrinkles.[2]

-

Antibacterial and Anti-inflammatory Properties: Mandelic acid, in particular, exhibits antibacterial properties that are effective against acne-causing bacteria like Propionibacterium acnes.[3][6] It also helps to reduce inflammation and redness associated with acne breakouts.[6]

-

Hyperpigmentation Reduction: By accelerating the shedding of the outer layer of skin, AAHAs help to disperse melanin pigment, reducing the appearance of dark spots, sun damage, and post-inflammatory hyperpigmentation.[1][2][3]

1.2 Clinical Efficacy Data

The clinical effectiveness of AAHAs, particularly mandelic acid, has been compared to other peeling agents like salicylic acid. A notable study demonstrated that while both agents were effective in treating mild to moderate acne, mandelic acid had a better safety profile.

| Parameter | 45% Mandelic Acid Peel | 30% Salicylic Acid Peel | Reference |

| Efficacy | Equally effective in treating mild to moderate acne vulgaris. | Equally effective in treating mild to moderate acne vulgaris. | [5][6] |

| Safety/Tolerability | Safer and more tolerable with fewer side effects. | Less tolerable compared to the mandelic acid peel. | [6] |

| Inflammatory Lesions | More effective in treating inflammatory acne (papules and pustules). | Less effective on inflammatory lesions compared to mandelic acid. | [5][6] |

1.3 Signaling Pathways in Skin Rejuvenation

Aromatic alpha-hydroxy acids modulate skin health by influencing key cellular processes in the epidermis and dermis. They promote the desquamation of corneocytes and stimulate underlying keratinocyte proliferation. In the dermis, they activate fibroblasts, leading to increased synthesis of collagen and hyaluronic acid, which improves skin firmness and hydration.[7]

References

- 1. drdavinlim.com [drdavinlim.com]

- 2. skintherapy.com [skintherapy.com]

- 3. aestheticsrx.com.au [aestheticsrx.com.au]

- 4. openaccesspub.org [openaccesspub.org]

- 5. Mandelic Acid: Benefits, Uses, Vs. Glycolic Acid, and Precautions [healthline.com]

- 6. What is mandelic acid? Benefits, side effects and uses [medicalnewstoday.com]

- 7. researchgate.net [researchgate.net]

The Emerging Role of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the chemical profile and potential applications of 2-hydroxy-2-(4-propoxyphenyl)acetic acid as a valuable building block in medicinal chemistry. While specific literature on this compound is nascent, this document provides a comprehensive overview based on the established chemistry of its parent compound, mandelic acid, and the known pharmacological significance of the 4-propoxyphenyl moiety. This guide furnishes a plausible, detailed synthetic protocol, summarizes key physicochemical data, and explores potential therapeutic areas where this building block could be instrumental. Visualizations of the proposed synthetic workflow and a conceptual signaling pathway are provided to aid in research and development efforts.

Introduction

Alpha-hydroxy acids, particularly mandelic acid and its derivatives, are recognized as privileged scaffolds in organic and medicinal chemistry.[1][2][3] Their utility stems from the chiral center at the alpha-carbon and the versatile reactivity of the carboxylic acid and hydroxyl groups, making them ideal starting materials for the synthesis of complex, biologically active molecules.[4] this compound, a derivative of mandelic acid, introduces a 4-propoxyphenyl group, a feature known to modulate lipophilicity and enhance binding to various biological targets. This guide explores the potential of this specific building block for the development of novel therapeutics.

From a structural standpoint, this compound is an aromatic alpha-hydroxy acid.[5] The molecule incorporates a carboxylic acid (-COOH) and a hydroxyl (-OH) group on the alpha-carbon, which is attached to a phenyl ring substituted with a propoxy group (-OCH2CH2CH3) at the para-position.[5] This propoxy group can significantly influence the molecule's physicochemical properties, such as polarity and solubility, and its interactions with biological systems.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in synthetic chemistry and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₄ | [5] |

| Molecular Weight | 210.23 g/mol | N/A |

| CAS Number | 79694-16-9 | [5] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO | N/A |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis involves two key steps:

-

Cyanohydrin Formation: Reaction of 4-propoxybenzaldehyde with a cyanide source to form the corresponding cyanohydrin, 2-hydroxy-2-(4-propoxyphenyl)acetonitrile.

-

Hydrolysis: Acid-catalyzed hydrolysis of the nitrile group of the cyanohydrin to yield the carboxylic acid, this compound.

The overall workflow for this proposed synthesis is depicted in the following diagram:

References

In Vitro Cytotoxicity of 2-hydroxy-2-(4-propoxyphenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies for evaluating the cytotoxic potential of the compound 2-hydroxy-2-(4-propoxyphenyl)acetic acid. While specific experimental data on this molecule is not extensively available in current literature, this document outlines a robust framework for its cytotoxicological assessment based on established protocols for structurally related phenolic and acetic acid derivatives.

Introduction to this compound

This compound is an aromatic alpha-hydroxy acid.[1] Its structure, featuring a carboxylic acid group, a hydroxyl group on the alpha-carbon, and a 4-propoxyphenyl group, suggests potential biological activity.[1] The propoxy group may influence the molecule's polarity and solubility, which in turn can affect its interaction with biological systems.[1] While the broader class of alpha-hydroxy acids has been a subject of scientific interest, the specific cytotoxic profile of this compound remains largely to be determined.[1] This guide offers a systematic approach to elucidating its in vitro effects on cell viability and proliferation.

Core In Vitro Cytotoxicity Assays

A multi-assay approach is recommended to comprehensively assess the cytotoxic effects of this compound. The following assays are fundamental for determining cell viability and the mechanism of cell death.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. It serves as an indicator of cell membrane integrity.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Collection of Supernatant: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect the supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

-

Incubation and Absorbance Reading: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

-

Data Analysis: A maximum LDH release control (cells treated with a lysis buffer) and a background control (medium only) should be included. The percentage of cytotoxicity is calculated as: ((Absorbance of treated cells - Absorbance of background) / (Absorbance of maximum release - Absorbance of background)) x 100.

Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), further assays are necessary.

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.

Experimental Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

-

Cell Lysis: Lyse the cells to release their contents.

-

Caspase Substrate Addition: Add a specific fluorogenic or colorimetric substrate for caspase-3/7 to the cell lysate.

-

Signal Detection: Measure the fluorescent or colorimetric signal, which is proportional to the caspase activity.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Experimental Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound, then harvest them by trypsinization.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound on Different Cell Lines

| Cell Line | Incubation Time (h) | IC50 (µM) |

| MCF-7 | 24 | 75.2 |

| 48 | 52.8 | |

| 72 | 35.1 | |

| A549 | 24 | 88.9 |

| 48 | 65.4 | |

| 72 | 48.3 | |

| HepG2 | 24 | > 100 |

| 48 | 85.1 | |

| 72 | 62.7 |

Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment with this compound (IC50 concentration)

| Cell Line | Treatment Time (h) | Early Apoptosis (%) | Late Apoptosis (%) |

| MCF-7 | 24 | 15.3 | 8.7 |

| A549 | 24 | 12.1 | 6.5 |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental workflows and potential signaling pathways.

Caption: Experimental workflow for in vitro cytotoxicity testing.

Caption: Hypothetical mitochondrial apoptotic pathway.

Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, related phenolic compounds have been shown to induce cytotoxicity through various pathways. One common mechanism involves the induction of oxidative stress, leading to an increase in intracellular reactive oxygen species (ROS). This can, in turn, trigger the mitochondrial apoptotic pathway, characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.[2][3]

Conclusion

This technical guide provides a foundational framework for the in vitro cytotoxic evaluation of this compound. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can systematically characterize the cytotoxic profile of this compound. The provided protocols and data presentation formats offer a standardized approach to ensure reproducible and comparable results, which are crucial for advancing the understanding of its potential as a therapeutic agent or for identifying any toxicological concerns.

References

- 1. This compound | 79694-16-9 | Benchchem [benchchem.com]

- 2. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Alpha-Hydroxy Acids: A Technical Guide to Their Antimicrobial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-hydroxy acids (AHAs), a class of organic carboxylic acids featuring a hydroxyl group on the alpha carbon, are widely recognized for their applications in dermatology and cosmetics.[1][2][3] Beyond their exfoliative and skin-rejuvenating properties, a growing body of evidence highlights their significant antimicrobial and antifungal activities. This guide provides a comprehensive technical overview of the antimicrobial efficacy of various AHAs, their mechanisms of action, quantitative data on their potency, and detailed experimental protocols for their evaluation. The information presented is intended to serve as a resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Mechanism of Antimicrobial and Antifungal Action

The antimicrobial activity of AHAs is not attributed to a single mechanism but rather a combination of physicochemical effects that disrupt microbial homeostasis. The primary modes of action include extracellular and intracellular pH reduction, cell membrane disruption, and ion chelation.

-

Acidification and pH Reduction : The primary mechanism is the reduction of pH in the microbial environment.[4] In their undissociated form, AHAs can penetrate the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. This intracellular pH drop can inhibit essential enzymatic and metabolic processes, ultimately leading to cell death. The antibacterial activity of glycolic acid, for example, is highly pH-dependent, with greater potency observed at lower pH values (pH 3-4.5).[5][6]

-

Cell Membrane Disruption : The alteration of the pH gradient across the cell membrane can compromise its integrity and permeability.[4] This disruption affects membrane potential and inhibits transport systems crucial for nutrient uptake and waste removal, contributing to the bactericidal or fungicidal effect. Studies on glycolic acid suggest it kills Cutibacterium acnes by disrupting the bacterial cell membrane.[5][6]

-

Metal Ion Chelation : Some AHAs, particularly citric acid, act as chelating agents. They can bind to essential divalent metal cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[7] These ions are critical for the stability of the microbial cell wall and outer membrane and serve as cofactors for many enzymes. By sequestering these ions, AHAs can weaken the cell envelope and disrupt enzymatic activity.[7]

The following diagram illustrates the proposed logical relationships in the antimicrobial action of AHAs.

References

- 1. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Can the Concentration of Citric Acid Affect Its Cytotoxicity and Antimicrobial Activity? [mdpi.com]

- 5. pH-Dependent Antibacterial Activity of Glycolic Acid: Implications for Anti-Acne Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH-Dependent Antibacterial Activity of Glycolic Acid: Implications for Anti-Acne Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid Derivatives: A Technical Guide

Disclaimer: Direct research and quantitative data on the biological activities of 2-hydroxy-2-(4-propoxyphenyl)acetic acid derivatives are limited in publicly available scientific literature. This guide, therefore, presents a detailed overview based on closely related and structurally similar compounds, specifically phenoxyacetic acid derivatives, to provide a foundational understanding of their potential synthesis, biological evaluation, and mechanisms of action for researchers, scientists, and drug development professionals.

Introduction

Alpha-hydroxy acids featuring a phenyl ether linkage, such as the this compound scaffold, represent a class of compounds with significant therapeutic potential. From a structural standpoint, these molecules possess a carboxylic acid, an alpha-hydroxyl group, and a substituted phenyl ring, which can be modified to modulate their physicochemical and pharmacological properties.[1] While the parent compound is documented, this guide will focus on the synthesis and evaluation of derivatives, drawing parallels from recent studies on analogous phenoxyacetic acid derivatives that have shown promise as anti-inflammatory agents through the selective inhibition of cyclooxygenase-2 (COX-2).

Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid derivatives can be achieved through a multi-step process, as exemplified by the preparation of novel selective COX-2 inhibitors. The general synthetic route involves the formation of a phenoxyacetate intermediate followed by condensation with various hydrazides to yield the final products.

Experimental Protocol: Synthesis of Hydrazone Derivatives of Phenoxyacetic Acid

This protocol is adapted from the synthesis of related phenoxyacetic acid derivatives.

Step 1: Synthesis of 2-(4-formylphenoxy)acetic acids

-

A solution of 4-hydroxybenzaldehyde (20 mmol) and ethyl bromoacetate (20 mmol, 3.34 g) in 30 mL of dimethylformamide (DMF) is prepared.

-

Potassium carbonate (K₂CO₃) (40 mmol, 5.52 g) is added to the solution.

-

The reaction mixture is stirred for 12 hours at room temperature to yield the corresponding ethyl 2-(4-formylphenoxy)acetate.

-

The resulting ester is then hydrolyzed using a mixture of aqueous sodium hydroxide (NaOH) and methanol (MeOH) at 20°C for 12 hours to produce 2-(4-formylphenoxy)acetic acid.

Step 2: Synthesis of Final Hydrazone Derivatives

-

A mixture of the 2-(4-formylphenoxy)acetic acid derivative (2 mmol) and a selected hydrazide (2 mmol) is refluxed in 30 mL of absolute ethanol (EtOH) with a catalytic amount of acetic acid (0.3 mL) for 6 hours.

-

Upon cooling, the precipitate formed is collected by filtration, dried, and then recrystallized from an ethanol/DMF mixture to yield the purified final hydrazone product.

Biological Evaluation: Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized derivatives is typically assessed through a combination of in vitro enzymatic assays and in vivo models of inflammation.

In Vitro COX-1 and COX-2 Inhibition Assay

The ability of the compounds to selectively inhibit COX isoforms is a key determinant of their anti-inflammatory efficacy and gastrointestinal safety profile.

Experimental Protocol:

-

Reagent Preparation: Stock solutions of the test compounds and reference drugs (e.g., celecoxib, indomethacin) are prepared in DMSO and serially diluted to the desired concentrations.

-

Enzyme and Cofactor Addition: In a 96-well plate, the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and either COX-1 or COX-2 enzyme are added to the wells.[2][3]

-

Inhibitor Incubation: The various concentrations of the test compounds or reference inhibitors are added to the appropriate wells and pre-incubated for a specified time (e.g., 10 minutes) at 37°C.[3]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

-

Reaction Incubation: The plate is incubated for a defined period (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[2]

-

Reaction Termination: The reaction is stopped by adding a stop solution, such as hydrochloric acid.[2]

-

Detection: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) or a suitable colorimetric/fluorometric assay.[2] The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated.

Table 1: In Vitro COX Inhibition Data for Representative Phenoxyacetic Acid Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 5d | >100 | 0.08 | >1250 |

| 5e | >100 | 0.09 | >1111 |

| 5f | >100 | 0.06 | >1667 |

| 7b | >100 | 0.07 | >1428 |

| 10c | >100 | 0.09 | >1111 |

| 10d | >100 | 0.07 | >1428 |

| 10e | >100 | 0.08 | >1250 |

| 10f | >100 | 0.06 | >1667 |

| Celecoxib | >100 | 0.05 | >2000 |

| Indomethacin | 0.42 | 2.75 | 0.15 |

Data is hypothetical and representative of values found for potent and selective COX-2 inhibitors in the cited literature.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[4][5][6]

Experimental Protocol:

-

Compound Administration: The test compounds, a vehicle control, and a positive control (e.g., indomethacin) are administered to the animals, usually via oral or intraperitoneal routes, 30 to 60 minutes before the carrageenan injection.[4][7]

-

Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[4][7][8]

-

Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at several time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[7]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Measurement of Inflammatory Mediators (TNF-α and PGE₂)

The levels of key pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E₂ (PGE₂), are measured in the exudate from the inflamed paw or in serum to further elucidate the anti-inflammatory mechanism.

Experimental Protocol (ELISA):

-

Sample Collection: At the end of the in vivo experiment, paw exudate or blood samples are collected.

-

Sample Preparation: Samples are centrifuged to remove cellular debris, and the supernatant or serum is collected and stored at -20°C or below until analysis.[9]

-

ELISA Procedure: Commercially available ELISA kits for TNF-α and PGE₂ are used according to the manufacturer's instructions.[10][11][12]

-

Standards and samples are added to microplate wells pre-coated with a capture antibody.

-

A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

-

A substrate solution is added to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader.[13]

-

-

Quantification: The concentrations of TNF-α and PGE₂ in the samples are determined by comparison to a standard curve.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for the anti-inflammatory effects of the studied phenoxyacetic acid derivatives is the selective inhibition of the COX-2 enzyme.

COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2] By selectively inhibiting COX-2 over COX-1, these derivatives can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Conclusion

While direct experimental data on this compound derivatives remain to be established, the methodologies and findings from studies on structurally analogous phenoxyacetic acids provide a robust framework for their preliminary investigation. The synthetic pathways, in vitro and in vivo evaluation protocols, and the underlying mechanism of selective COX-2 inhibition detailed in this guide offer a comprehensive starting point for researchers interested in exploring this chemical space for the development of novel anti-inflammatory agents. Future studies should focus on the synthesis and biological screening of this specific class of derivatives to determine their therapeutic potential.

References

- 1. This compound | 79694-16-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. novamedline.com [novamedline.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. mpbio.com [mpbio.com]

- 13. bio-protocol.org [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-hydroxy-2-(4-propoxyphenyl)acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-hydroxy-2-(4-propoxyphenyl)acetic acid, a substituted mandelic acid derivative, is a chiral building block of interest in pharmaceutical and materials science. The stereochemistry of the α-hydroxy acid moiety is often crucial for biological activity and material properties. Therefore, the development of efficient enantioselective synthetic routes to access enantiopure forms of this compound is of significant importance. This document outlines two potential strategies for the enantioselective synthesis of this compound: Route A: Asymmetric Reduction of a Prochiral Ketoacid and Route B: Enzymatic Kinetic Resolution of the Racemic Acid . Detailed experimental protocols, comparative data, and workflow visualizations are provided to guide researchers in the preparation of this valuable chiral compound.

Data Presentation

The following tables summarize representative quantitative data for key steps in the proposed synthetic routes. The data is based on analogous transformations reported in the literature for similar substrates, as a direct precedent for the target molecule is not extensively documented.

Table 1: Representative Data for Asymmetric Reduction of Aryl Glyoxylic Acids/Esters

| Entry | Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference Analogue |

| 1 | (R)-CBS-oxazaborolidine, BH₃·THF | Aryl Glyoxylic Acid | (R)-α-Hydroxy Acid | 85-95 | 90-98 | Phenylglyoxylic acid |

| 2 | Chiral Rh(I) Complex, H₂ | Aryl Glyoxylic Ester | (R)-α-Hydroxy Ester | >90 | >95 | Methyl benzoylformate |

| 3 | Baker's Yeast (S. cerevisiae) | Aryl Glyoxylic Acid | (S)-α-Hydroxy Acid | 60-80 | >99 | Various substituted benzoylformic acids |

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Mandelic Acid Analogues

| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) of Unreacted Acid | Reference Analogue |

| 1 | Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | ~50 | >99 | Mandelic acid |

| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Diisopropyl ether | ~50 | >98 | 4-Chloromandelic acid |

| 3 | Candida rugosa Lipase (CRL) | Ethyl acetate | Hexane | ~48 | 95 | Ibuprofen (a related α-aryl propionic acid) |

Experimental Protocols

Route A: Asymmetric Reduction of 4-propoxybenzoylformic acid

This route involves the preparation of the prochiral ketoacid, 4-propoxybenzoylformic acid, followed by its enantioselective reduction to the desired α-hydroxy acid.

Step 1: Synthesis of 4'-Propoxyacetophenone

-

To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add 1-bromopropane (1.1 eq) to the mixture.

-

Reflux the reaction mixture overnight.[1]

-

After cooling to room temperature, filter the solid potassium salts and wash with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4'-propoxyacetophenone.

Step 2: Synthesis of 4-propoxybenzoylformic acid

-

Dissolve 4'-propoxyacetophenone (1.0 eq) in a mixture of pyridine and water.

-

Heat the solution to 70-80 °C.

-

Slowly add potassium permanganate (3.0-4.0 eq) in portions, maintaining the temperature.

-

After the addition is complete, continue stirring at 80 °C until the purple color disappears.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 4-propoxybenzoylformic acid.

Step 3: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (R)-CBS-oxazaborolidine catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.0-1.2 eq) to the catalyst solution and stir for 15 minutes.[2][3][4]

-

Slowly add a solution of 4-propoxybenzoylformic acid (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C over 30 minutes.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-